molecular formula C18H21N5O2 B13357440 2-[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]-2-adamantylamine

2-[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]-2-adamantylamine

Cat. No.: B13357440
M. Wt: 339.4 g/mol
InChI Key: BHZFFSQHEPKWLC-UHFFFAOYSA-N
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Description

2-[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]-2-adamantylamine is a complex organic compound that features a unique structure combining a benzodioxole ring, a tetraazole ring, and an adamantylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]-2-adamantylamine typically involves multiple steps, starting with the preparation of the benzodioxole and adamantylamine precursors. One common method involves the reaction of catechol with dihalomethanes in the presence of a base to form the benzodioxole ring . The adamantylamine moiety can be introduced through a nucleophilic substitution reaction with an appropriate adamantane derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]-2-adamantylamine can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized under specific conditions to form quinones.

    Reduction: The tetraazole ring can be reduced to form corresponding amines.

    Substitution: The adamantylamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzodioxole ring can yield quinones, while reduction of the tetraazole ring can produce amines.

Scientific Research Applications

2-[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]-2-adamantylamine has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: It may have therapeutic potential due to its ability to modulate biochemical pathways.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]-2-adamantylamine involves its interaction with molecular targets such as enzymes and receptors. It can modulate biochemical pathways by binding to specific sites on these targets, leading to changes in their activity. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]-2-adamantylamine is unique due to its combination of a benzodioxole ring, a tetraazole ring, and an adamantylamine moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Biological Activity

2-[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]-2-adamantylamine is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a unique structure characterized by the presence of a benzodioxole moiety and a tetrazole ring attached to an adamantylamine backbone. This structural configuration is believed to contribute significantly to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of compounds containing the tetrazole ring exhibit significant antimicrobial properties. For instance, studies have shown that various tetrazole derivatives can inhibit bacterial growth and biofilm formation, which is crucial in treating infections resistant to conventional antibiotics .

Table 1: Antimicrobial Activity of Tetrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundPseudomonas aeruginosa8 µg/mL

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been supported by predictive studies using computational models such as PASS (Prediction of Activity Spectra for Substances). These studies suggest that the compound may exhibit moderate anti-inflammatory activity, with probabilities ranging from 0.274 to 0.636 for various inflammatory pathways .

In vitro studies have demonstrated that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The inhibition rates observed were between 0–93%, indicating a strong potential for therapeutic application in inflammatory diseases .

Anticancer Activity

The anticancer effects of tetrazole-containing compounds have also been explored extensively. Various studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including the modulation of cell cycle progression and induction of oxidative stress .

Case Study: Anticancer Activity
In a study involving human cancer cell lines, this compound showed significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 10 µM after 48 hours of treatment. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary findings suggest that it may interact with specific molecular targets involved in inflammation and cancer pathways. The presence of functional groups such as the benzodioxole and tetrazole rings likely facilitates these interactions through hydrogen bonding and hydrophobic interactions with target proteins .

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]adamantan-2-amine

InChI

InChI=1S/C18H21N5O2/c19-18(12-4-10-3-11(6-12)7-13(18)5-10)17-20-21-22-23(17)14-1-2-15-16(8-14)25-9-24-15/h1-2,8,10-13H,3-7,9,19H2

InChI Key

BHZFFSQHEPKWLC-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)C3(C4=NN=NN4C5=CC6=C(C=C5)OCO6)N

Origin of Product

United States

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